molecular formula C13H20O4Si B096285 Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-84-8

Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester

Cat. No. B096285
CAS RN: 15964-84-8
M. Wt: 268.38 g/mol
InChI Key: DJHYPDMBBHMGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H20O4Si and a molecular weight of 264.37 g/mol. This compound is also known as TMSOMe and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.

Mechanism of Action

TMSOMe acts as a nucleophile in organic reactions, which involves the donation of an electron pair to an electrophile. This reaction results in the formation of a new chemical bond and the creation of a new molecule. TMSOMe is commonly used in reactions that involve the formation of carbon-carbon and carbon-oxygen bonds.
Biochemical and Physiological Effects:
TMSOMe has been shown to have a range of biochemical and physiological effects. It is commonly used in drug discovery research to identify new compounds that can act as inhibitors or activators of specific enzymes or receptors. TMSOMe has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using TMSOMe in lab experiments include its high yield and purity, as well as its ability to act as a versatile nucleophile in organic reactions. However, the limitations of using TMSOMe include its high reactivity and potential toxicity, which requires careful handling and storage.

Future Directions

There are many future directions for the use of TMSOMe in scientific research. One potential area of research is the development of new chemical reactions and methodologies that can be used to synthesize complex organic molecules. Another area of research is the identification of new compounds that can act as inhibitors or activators of specific enzymes or receptors, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the use of TMSOMe in the development of new materials and technologies is an area of ongoing research.

Synthesis Methods

The synthesis of TMSOMe can be achieved through several methods, including the reaction of phenol with trimethylsilyl chloride, followed by methylation with methyl iodide. Another method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride, followed by methylation with dimethyl sulfate. Both methods result in the formation of TMSOMe with high yield and purity.

Scientific Research Applications

TMSOMe is widely used in scientific research due to its ability to act as a nucleophile in organic synthesis. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TMSOMe is also used in the development of new chemical reactions and methodologies.

properties

CAS RN

15964-84-8

Product Name

Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester

Molecular Formula

C13H20O4Si

Molecular Weight

268.38 g/mol

IUPAC Name

methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate

InChI

InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3

InChI Key

DJHYPDMBBHMGQO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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